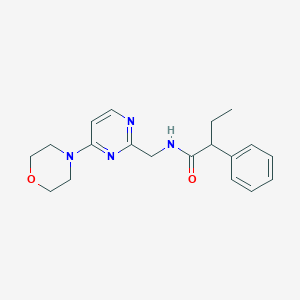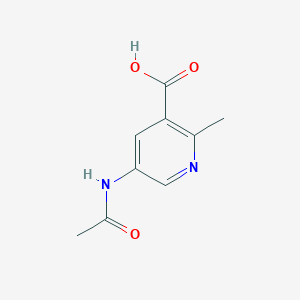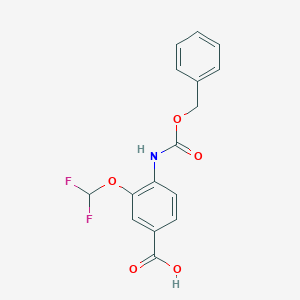
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid, commonly known as Difluoromethoxy carbonyl benzoic acid (DFMBA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFMBA is a white crystalline solid that is soluble in water and organic solvents.
作用机制
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid exerts its anti-inflammatory effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to be well-tolerated and safe in animal studies. However, further studies are needed to determine the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent anti-inflammatory effects, making it a valuable tool for studying the inflammatory response. However, this compound has certain limitations. It is not selective for COX-2 inhibition and may also inhibit the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. This may lead to gastrointestinal side effects in humans.
未来方向
There are several future directions for research on 3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of selective COX-2 inhibitors that exhibit fewer gastrointestinal side effects. Another area of interest is the use of this compound in combination with other anti-inflammatory drugs to enhance their efficacy. Additionally, studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic effects. Its ability to inhibit the activity of COX-2 makes it a valuable tool for studying the inflammatory response and a potential candidate for the development of new anti-inflammatory drugs. However, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
合成方法
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid can be synthesized using various methods, including the reaction of 3,4-dihydroxybenzoic acid with difluoromethyl chloroformate and phenylalanine methyl ester. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in high purity.
科学研究应用
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
属性
IUPAC Name |
3-(difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5/c17-15(18)24-13-8-11(14(20)21)6-7-12(13)19-16(22)23-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQRXIBAEXMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
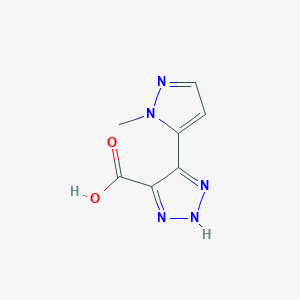
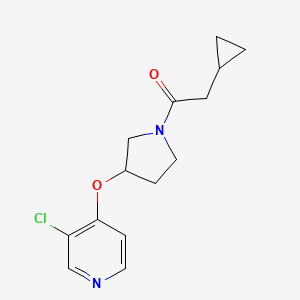
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)


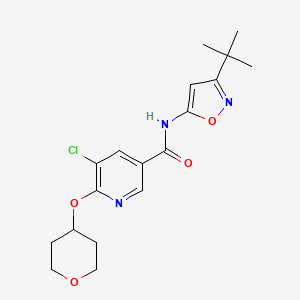
![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)
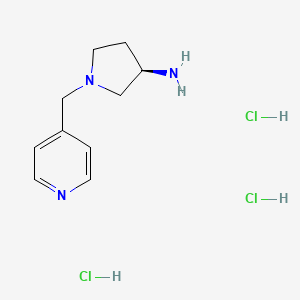
![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)
